
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine
Overview
Description
“2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine” is a chemical compound. Its structure is similar to other pyrimidine derivatives . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Synthesis and Structural Characterisation
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine and its derivatives are pivotal in the synthesis of various compounds. These include trifluoromethylated analogues of dihydroorotic acid, which are synthesized through Michael-like 1,4-conjugate hydrocyanation. Such compounds have potential applications in medicinal chemistry, highlighted by their ability to stabilize certain molecular conformations due to orthogonal intramolecular C–F···C=O interactions (Sukach et al., 2015). Additionally, the crystal structure and aromatic character of certain derivatives have been elucidated, providing insights into their electronic resonance and potential applications in materials science (Amaral et al., 2010).
Supramolecular Chemistry
Derivatives of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine have been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies, formed through extensive H-bonding, demonstrate the compound's utility in the development of advanced materials and molecular recognition processes (Fonari et al., 2004).
Medicinal Chemistry
In the realm of medicinal chemistry, studies have focused on the structure-activity relationships of pyrimidine derivatives as inhibitors of transcription factors like NF-kappaB and AP-1. These studies aim to enhance oral bioavailability and understand the critical nature of certain molecular substitutions for therapeutic activity (Palanki et al., 2000).
Antimicrobial and Anti-inflammatory Agents
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies provide a foundation for developing new therapeutic agents targeting a range of conditions, from inflammation to bacterial and fungal infections (Aggarwal et al., 2014).
Agricultural Chemistry
The compound and its derivatives have also shown promise in agricultural chemistry, with certain derivatives exhibiting significant plant growth-stimulating effects. This research opens avenues for developing new agrochemicals to enhance crop yields and manage agricultural ecosystems efficiently (Pivazyan et al., 2019).
properties
IUPAC Name |
1-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-13(10)5-11-3-2-4(12-5)6(7,8)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPFMMNRGWDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



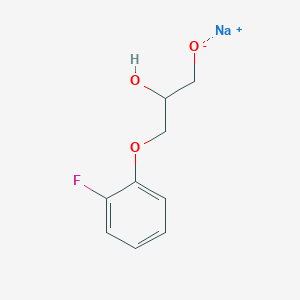

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
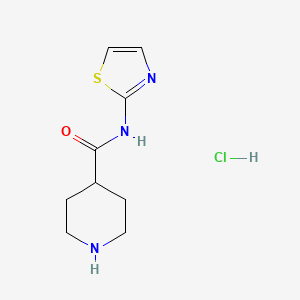
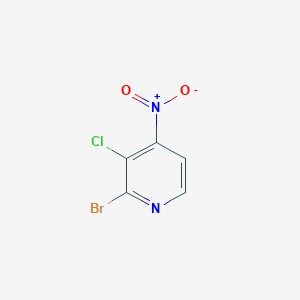
![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

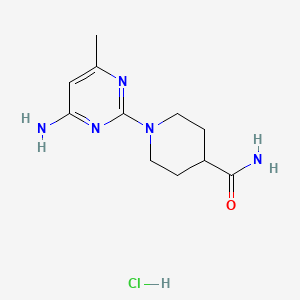
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
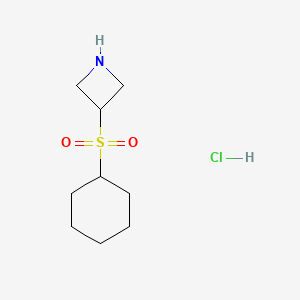
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)

![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)